molecular formula C23H23NO5 B15223524 ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate

ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate

Cat. No.: B15223524
M. Wt: 393.4 g/mol
InChI Key: WRIACKRFXQHWMI-ACCUITESSA-N
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Description

Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyloxy group, a formyl group, and a methoxy group attached to an indole ring, along with an acrylate ester moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Functional Groups: The benzyloxy, formyl, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Acrylate Ester Formation: The final step involves the esterification of the indole derivative with ethyl acrylate under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate is largely determined by its functional groups and their interactions with molecular targets. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The acrylate ester moiety can undergo polymerization, leading to the formation of polymeric networks that can encapsulate or release active agents .

Comparison with Similar Compounds

Ethyl (E)-3-(4-(benzyloxy)-3-formyl-5-methoxy-1-methyl-1H-indol-2-yl)acrylate can be compared with other indole derivatives and acrylate esters, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl (E)-3-(3-formyl-5-methoxy-1-methyl-4-phenylmethoxyindol-2-yl)prop-2-enoate

InChI

InChI=1S/C23H23NO5/c1-4-28-21(26)13-11-18-17(14-25)22-19(24(18)2)10-12-20(27-3)23(22)29-15-16-8-6-5-7-9-16/h5-14H,4,15H2,1-3H3/b13-11+

InChI Key

WRIACKRFXQHWMI-ACCUITESSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O

Canonical SMILES

CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2OCC3=CC=CC=C3)OC)C=O

Origin of Product

United States

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